molecular formula C8H12F3N3 B10902867 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1245772-91-1

3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B10902867
CAS No.: 1245772-91-1
M. Wt: 207.20 g/mol
InChI Key: QBXXUVMGSAVQGZ-UHFFFAOYSA-N
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Description

3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyrazole ringThe trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This is followed by lithiation and trapping with electrophiles to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The separation of regioisomeric mixtures can be optimized using boiling point pressure diagram analysis .

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its targets, increasing its efficacy. The exact molecular targets and pathways depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to its specific structure, which combines a trifluoromethyl group with a pyrazole ring and a propan-1-amine moiety. This combination enhances its biological activity and metabolic stability, making it a valuable compound in various fields .

Properties

CAS No.

1245772-91-1

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C8H12F3N3/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12/h5H,2-4,12H2,1H3

InChI Key

QBXXUVMGSAVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCCN

Origin of Product

United States

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